molecular formula C6H2BrClN2 B13685597 2-Bromo-6-chloroisonicotinonitrile

2-Bromo-6-chloroisonicotinonitrile

Cat. No.: B13685597
M. Wt: 217.45 g/mol
InChI Key: ZZPDJWVGNVZKOP-UHFFFAOYSA-N
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Description

2-Bromo-6-chloroisonicotinonitrile is an organic compound with the molecular formula C6H2BrClN2 It is a derivative of isonicotinonitrile, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloroisonicotinonitrile typically involves the halogenation of isonicotinonitrile. One common method is the bromination and chlorination of isonicotinonitrile under controlled conditions. The reaction is usually carried out in the presence of suitable solvents and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental safety. The use of advanced catalytic systems and continuous flow reactors can enhance the production rates and minimize waste generation.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloroisonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

    Reduction Reactions: Hydrogen gas and metal catalysts like palladium on carbon are used.

Major Products: The major products formed from these reactions include substituted isonicotinonitriles, biaryl compounds, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-6-chloroisonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloroisonicotinonitrile involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical interactions, influencing the reactivity and stability of the compound. The nitrile group can also engage in hydrogen bonding and other interactions, affecting the compound’s overall behavior in different environments.

Comparison with Similar Compounds

  • 2-Bromo-6-fluoroisonicotinonitrile
  • 2-Chloro-6-fluoroisonicotinonitrile
  • 2-Bromo-6-methylisonicotinonitrile

Comparison: Compared to its analogs, 2-Bromo-6-chloroisonicotinonitrile exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation can enhance its versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2-bromo-6-chloropyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPDJWVGNVZKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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